N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in anhydrous THF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, inhibiting the growth of Mycobacterium tuberculosis.
Materials Science: Oxadiazole derivatives are known for their use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound can be used in biological assays to study its effects on various cell lines and organisms.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis. The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with the bacterial cell wall synthesis or energy metabolism .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds also contain the oxadiazole ring and have shown antitubercular activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives: These compounds have similar structural features and exhibit antiviral and antibacterial properties.
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide is unique due to its specific substitution pattern and the presence of the ethylphenoxy group, which may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-13-4-10-16(11-5-13)25-12(2)17(24)21-19-22-18(26-23-19)14-6-8-15(20)9-7-14/h4-12H,3H2,1-2H3,(H,21,23,24) |
InChI Key |
POIIQHQZUQNKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.